molecular formula C12H14O4S2 B14342304 1,2-Bis[(ethenesulfonyl)methyl]benzene CAS No. 106021-57-2

1,2-Bis[(ethenesulfonyl)methyl]benzene

Cat. No.: B14342304
CAS No.: 106021-57-2
M. Wt: 286.4 g/mol
InChI Key: AIAAYGFWDRVPFZ-UHFFFAOYSA-N
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Description

1,2-Bis[(ethenesulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with two ethenesulfonylmethyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(ethenesulfonyl)methyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where ethenesulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available benzene derivatives. The process includes sulfonylation, purification, and crystallization steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(ethenesulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethylbenzene .

Scientific Research Applications

1,2-Bis[(ethenesulfonyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[(ethenesulfonyl)methyl]benzene involves its ability to act as an electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[(methylsulfonyl)methyl]benzene
  • 1,2-Bis[(phenylsulfonyl)methyl]benzene
  • 1,2-Bis[(propylsulfonyl)methyl]benzene

Uniqueness

1,2-Bis[(ethenesulfonyl)methyl]benzene is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethenesulfonyl group is required .

Properties

CAS No.

106021-57-2

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

1,2-bis(ethenylsulfonylmethyl)benzene

InChI

InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-7-5-6-8-12(11)10-18(15,16)4-2/h3-8H,1-2,9-10H2

InChI Key

AIAAYGFWDRVPFZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC1=CC=CC=C1CS(=O)(=O)C=C

Origin of Product

United States

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